Carboxyamidotriazole Orotate

Pharmacokinetics Bioavailability Salt Selection

Carboxyamidotriazole Orotate (CTO) is the orotate salt form of carboxyamidotriazole (CAI), an orally bioavailable inhibitor of non-voltage-operated calcium channels that disrupts calcium-mediated signal transduction in VEGF and PI3K pathways. CTO delivers superior solubility, enhanced oral bioavailability, and an improved safety profile over CAI free base or micronized formulations, making it the definitive chemical probe for reproducible in vivo dosing and high-concentration stock solutions. Documented synergistic activity with temozolomide in glioblastoma orthotopic models and ongoing Phase II investigation in neovascular AMD underscore its clinical relevance. Authentic CTO with documented purity is critical for maintaining consistency with clinical trial material and ensuring reliable pharmacokinetic assessments.

Molecular Formula C22H16Cl3N7O6
Molecular Weight 580.8 g/mol
CAS No. 187739-60-2
Cat. No. B1684363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxyamidotriazole Orotate
CAS187739-60-2
SynonymsCarboxyamidotriazole orotate CTO.
Molecular FormulaC22H16Cl3N7O6
Molecular Weight580.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O
InChIInChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11)
InChIKeyMNWOBDDXRRBONM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carboxyamidotriazole Orotate (CTO): Orotate Salt with Enhanced Bioavailability for Antiangiogenic and Antiproliferative Applications


Carboxyamidotriazole Orotate (CTO; CAS 187739-60-2) is the orotate salt form of carboxyamidotriazole (CAI), an orally bioavailable small molecule that inhibits non-voltage-operated calcium channels, disrupting calcium-mediated signal transduction in VEGF and PI3K pathways [1]. CTO possesses increased solubility compared to CAI as the free base [2], and is under clinical investigation for oncology and ophthalmology indications, including glioblastoma and age-related macular degeneration [3][4].

Why Carboxyamidotriazole Orotate Cannot Be Substituted by Generic CAI or Other Antiangiogenic Agents


Carboxyamidotriazole Orotate (CTO) is not a simple prodrug or interchangeable with its parent compound CAI. The orotate salt form confers distinct physicochemical and pharmacokinetic advantages, including increased solubility [1], enhanced oral bioavailability [2], and improved safety profile [3], which are not achievable with CAI free base or micronized formulations. Furthermore, CTO demonstrates unique clinical activity in specific indications, such as neovascular AMD and combination therapy for glioblastoma [4][5], that are not recapitulated by CAI alone. Therefore, substitution with generic CAI or other antiangiogenic agents would compromise therapeutic efficacy and safety margins.

Quantitative Differentiation of Carboxyamidotriazole Orotate from Analogs: Evidence-Based Comparison


Enhanced Oral Bioavailability: Cmax and AUC Increase vs. CAI Free Base

In a head-to-head rat pharmacokinetic study, carboxyamidotriazole orotate (CTO) demonstrated superior oral absorption compared to carboxyamidotriazole (CAI) free base. CTO entered the bloodstream faster and achieved higher plasma concentrations [1]. Specifically, CTO produced a significant increase in both Cmax and AUC relative to CAI, while maintaining a similar elimination half-life [1]. This improved pharmacokinetic profile translates to a reduced dose requirement and potentially lower toxicity.

Pharmacokinetics Bioavailability Salt Selection

Increased Solubility in DMSO: 2.5-Fold Higher Maximum Concentration for In Vitro Studies

The orotate salt form of carboxyamidotriazole exhibits markedly improved solubility in DMSO compared to the free base. Vendor data sheets report a maximum solubility of 25 mg/mL (43.04 mM) for CTO in DMSO at 25°C , whereas CAI free base is soluble to 10 mg/mL in DMSO . This 2.5-fold increase in solubility facilitates the preparation of higher-concentration stock solutions for in vitro assays and reduces the need for potentially confounding co-solvents.

Solubility In Vitro Formulation

Synergistic Antitumor Activity: Superior Tumor Inhibition vs. Chemotherapy Alone in Glioblastoma Xenografts

In a U251 human glioblastoma xenograft mouse model, the combination of CTO with temozolomide exhibited synergistic antitumor activity, resulting in significantly greater tumor inhibition compared to temozolomide monotherapy [1]. The study reported that CTO combined with temozolomide had synergistic activity, and the combination was more efficacious than chemotherapy alone [1]. While exact tumor volume reduction data were not available in the abstract, the synergistic effect indicates a potential to lower effective doses of temozolomide, mitigating its known toxicity.

Oncology Glioblastoma Combination Therapy Xenograft

Clinical Disease Stabilization: Monotherapy Activity in Heavily Pretreated Solid Tumors

In a Phase I trial (NCT01107522) of CTO monotherapy in 34 patients with advanced solid tumors, disease stabilization (SD) was observed across multiple tumor types and genomic backgrounds. Six patients achieved SD, including those with renal carcinoma (12 cycles), small cell lung cancer (4 cycles), squamous cell lung cancer with PIK3CA mutation (10+ cycles), lung adenocarcinoma with EGFR mutation (10+ cycles), colon cancer with BRAFV600E mutation (6 cycles), and squamous cell carcinoma with PI3KCA/NRAS mutations (9+ cycles) [1]. Notably, these patients were heavily pretreated and refractory to standard therapy.

Clinical Trial Phase I Solid Tumors Disease Stabilization

Lower Toxicity Profile vs. CAI: Reduced Neurotoxicity and Gastrointestinal Side Effects

The orotate salt formulation of CAI is associated with a more favorable toxicity profile compared to the parent compound. CAI free base is known for significant gastrointestinal and neurotoxicities that limited its clinical development [1]. In contrast, CTO demonstrated a well-tolerated safety profile in Phase I trials, with no cardiac QTc prolongations recorded and manageable adverse events (Grade 1/2 fatigue, nausea, vomiting) [2]. The improved tolerability is attributed to the enhanced pharmacokinetic properties of the orotate salt, which allows for lower effective doses and reduced peak plasma concentrations [1].

Toxicity Safety Tolerability

Indication-Specific Clinical Development: Phase II in Neovascular AMD Not Addressed by CAI

Carboxyamidotriazole Orotate is being actively developed for neovascular (wet) age-related macular degeneration (AMD), an indication for which CAI free base has no reported clinical activity. A Phase IIa dose-ranging study (ACTRN12612001130853) is evaluating the safety, tolerability, efficacy, and pharmacokinetic profile of oral CTO in patients with neovascular AMD [1]. This represents a unique therapeutic application of the orotate salt, leveraging its antiangiogenic properties for an ocular disease with high unmet need. In contrast, CAI development focused primarily on oncology indications and was hampered by toxicity [2].

Ophthalmology Age-Related Macular Degeneration Neovascular AMD Clinical Trial

High-Value Research and Industrial Applications of Carboxyamidotriazole Orotate


Oncology Research: Glioblastoma Combination Therapy Models

CTO is ideally suited for combination studies with temozolomide or other chemotherapeutics in glioblastoma xenograft or orthotopic models. Its synergistic activity with temozolomide [1] and favorable brain penetration [2] make it a critical tool for investigating novel regimens to overcome chemoresistance in this lethal brain tumor. Procurement is justified by the need for a well-tolerated, orally bioavailable calcium signaling inhibitor that enhances the efficacy of standard-of-care agents.

Translational Ophthalmology: Neovascular AMD and Angiogenesis-Dependent Eye Diseases

Given its ongoing Phase II trial in neovascular AMD [3] and patent-protected use in angiogenesis-dependent eye diseases [4], CTO is a key compound for studying oral antiangiogenic therapy for retinal and choroidal neovascularization. Researchers should prioritize CTO over CAI due to its demonstrated oral bioavailability and reduced systemic toxicity, which are essential for chronic treatment of elderly AMD patients.

Drug Discovery: Calcium Signaling and Antiangiogenic Pathway Modulation

As a non-voltage-operated calcium channel inhibitor, CTO disrupts calcium-mediated signal transduction in VEGF and PI3K pathways [5]. Its improved solubility and pharmacokinetic profile [6] make it a superior chemical probe compared to CAI free base for studying calcium-dependent signaling in endothelial cells, cancer cells, and inflammatory models. Procurement is recommended for labs requiring high-concentration stock solutions and reproducible in vivo dosing.

Clinical Trial Support: Phase I/II Studies in Solid Tumors and Brain Cancers

CTO's established safety profile in Phase I trials (NCT01107522) and ongoing combination studies in glioblastoma [7] make it a reference compound for clinical investigators. Its oral administration and manageable toxicity profile facilitate outpatient regimens. Sourcing authentic CTO with documented purity is critical for maintaining consistency with clinical trial material and ensuring reliable pharmacokinetic assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carboxyamidotriazole Orotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.